![molecular formula C8H8ClN3 B3011443 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1062517-17-2](/img/structure/B3011443.png)
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis . It is also a part of a newly synthesized series of pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The compound is synthesized using a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The synthesis involves the design of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The InChI code for the compound is 1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10) .Chemical Reactions Analysis
The compound binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 155.59 . The compound is stored in a dark place, in an inert atmosphere, at 2-8C .Aplicaciones Científicas De Investigación
Application 1: Anticancer Research
- Summary of Application: The compound is used in the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives have shown promising results against several human cancer cell lines.
- Methods of Application: The compound is synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . The synthesized derivatives are then tested in vitro against seven selected human cancer cell lines .
- Results: Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
Application 2: Multi-Targeted Kinase Inhibitors
- Summary of Application: The compound is used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application: A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized in three steps with high yields . These compounds were then tested against four different cancer cell lines .
- Results: Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) . Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells .
Application 4: Anti-Inflammatory Agent
- Summary of Application: The compound is used in the synthesis of pyrimidine derivatives . These derivatives have shown anti-inflammatory effects .
- Methods of Application: The compound is synthesized into various pyrimidine derivatives . These derivatives are then tested for their anti-inflammatory effects .
- Results: The synthesized pyrimidine derivatives were found to exhibit potent anti-inflammatory effects . However, the specific results or quantitative data are not provided in the source .
Application 6: Anti-Inflammatory Agent
- Summary of Application: The compound is used in the synthesis of pyrimidine derivatives . These derivatives have shown anti-inflammatory effects .
- Methods of Application: The compound is synthesized into various pyrimidine derivatives . These derivatives are then tested for their anti-inflammatory effects .
- Results: The synthesized pyrimidine derivatives were found to exhibit potent anti-inflammatory effects . However, the specific results or quantitative data are not provided in the source .
Direcciones Futuras
The compound has shown promising results in vitro against several human cancer cell lines . Future research could focus on further exploring its potential as a therapeutic agent in various diseases, particularly in cancer treatment. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
4-chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-5(2)12-7-6(4)10-3-11-8(7)9/h3,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYSWHUWIKWEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1N=CN=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)
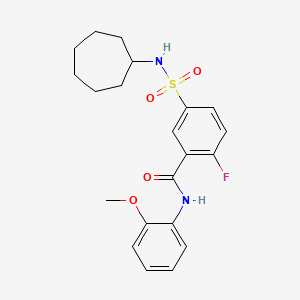

amine](/img/structure/B3011367.png)
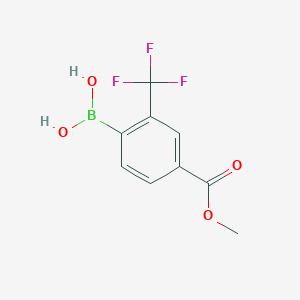
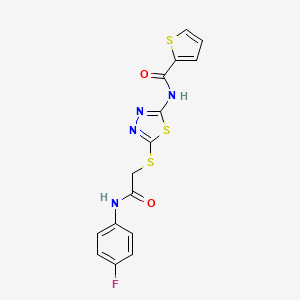
![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)
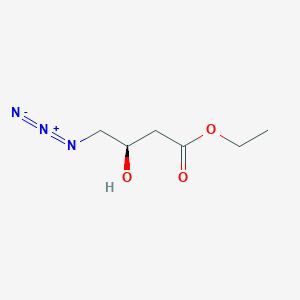
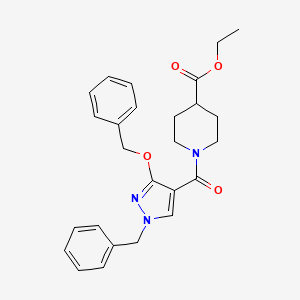
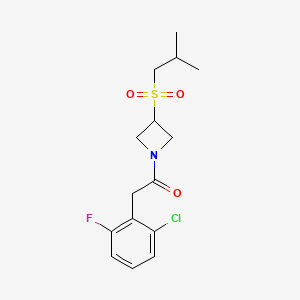
![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)
![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)